molecular formula C17H21FN4O4S B2361972 5-[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl-1,3,6-trimethylpyrimidine-2,4-dione CAS No. 893337-24-1

5-[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl-1,3,6-trimethylpyrimidine-2,4-dione

Cat. No.: B2361972
CAS No.: 893337-24-1
M. Wt: 396.44
InChI Key: CCNIWAYWNPPSIK-UHFFFAOYSA-N
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Description

5-[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl-1,3,6-trimethylpyrimidine-2,4-dione is a useful research compound. Its molecular formula is C17H21FN4O4S and its molecular weight is 396.44. The purity is usually 95%.
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Scientific Research Applications

Serotonin Antagonist Activity

A study focused on the synthesis of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, incorporating 4-[bis(4-fluoro-phenyl)methylene]piperidine and 4-(4-fluorobenzoyl)piperidine groups. These compounds were evaluated for their 5-HT2 and alpha 1 receptor antagonist activities. Among them, specific derivatives displayed potent 5-HT2 antagonist activity, surpassing ritanserin, a known antagonist, without showing alpha 1 antagonist activity in vivo. This indicates the potential of these ring systems in developing 5-HT2 antagonists (Watanabe et al., 1992).

Antitumour Activity

Research into sulfonamide derivatives containing 5-flurouracil and nitrogen mustard aimed at creating potent antitumour agents with low toxicity. The synthesis led to compounds with significant antitumour activity and low toxicity, showcasing a therapeutic index (TI) of 47.55, highlighting the potential of sulfonamide as a parent compound for antitumour drugs (Z. Huang et al., 2001).

Antimicrobial and Antifungal Activities

A series of 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives were synthesized and showed notable antibacterial activities against various pathogens, including G. zeae, C. mandshurica, and F. oxysporum. Certain derivatives exhibited improved antibacterial activities at specific concentrations, illustrating the potential of these compounds in antimicrobial research (Wu Qi, 2014).

Vasodilatory Properties

Compounds synthesized from di- and triaminopyrimidine 3-oxides, reacting with sources of sulfur trioxide to yield heterocyclic O-sulfates, displayed hypotensive effects by acting as vasodilators. Their structure and unusual physical properties were investigated, contributing to the understanding of new vasodilatory agents (J. Mccall et al., 1983).

Glucan Synthase Inhibition

A structural activity relationship study identified a compound as a potent β-1,3-glucan synthase inhibitor, showcasing significant efficacy in a mouse model of Candida glabrata infection. This illustrates the application of such compounds in developing treatments for fungal infections (P. Ting et al., 2011).

Properties

IUPAC Name

5-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-1,3,6-trimethylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4O4S/c1-12-15(16(23)20(3)17(24)19(12)2)27(25,26)22-10-8-21(9-11-22)14-7-5-4-6-13(14)18/h4-7H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCNIWAYWNPPSIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C(=O)N1C)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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